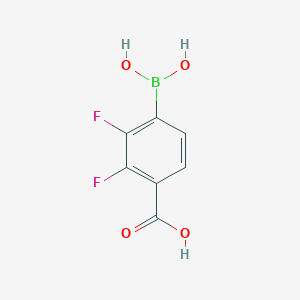

4-Borono-2,3-difluorobenzoic acid

Description

4-Borono-2,3-difluorobenzoic acid (CAS 1029716-92-4) is a multifunctional aromatic compound featuring a boronic acid group (-B(OH)₂) at the para position and fluorine atoms at the ortho and meta positions of the benzene ring. Its carboxylic acid (-COOH) group enhances solubility in polar solvents, while the electron-withdrawing fluorine atoms modulate electronic properties and reactivity. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules and serves as a key intermediate in pharmaceutical and materials science research .

Propriétés

IUPAC Name |

4-borono-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSLWLRHCRIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681896 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029716-92-4 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,3-difluorobenzoic acid typically involves the borylation of 2,3-difluorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and usually takes place in the presence of a base such as potassium carbonate. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Borono-2,3-difluorobenzoic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Alcohols, typically under acidic or basic conditions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Applications De Recherche Scientifique

Anticancer Activity

4-Borono-2,3-difluorobenzoic acid has shown potential as an anticancer agent. Its structural similarity to other fluorinated benzoic acids allows it to interfere with cellular processes critical for cancer cell proliferation. Studies indicate that compounds with a boron atom can enhance the efficacy of anti-cancer drugs by improving their binding affinity to target proteins involved in tumor growth and survival .

Modulation of Dopamine Neurotransmission

The compound has been investigated for its role in modulating dopamine neurotransmission, which is crucial for treating neurological disorders such as Parkinson’s disease and schizophrenia. Its ability to stabilize dopaminergic activity could lead to innovative therapeutic strategies for managing these conditions .

Synthesis of Bioactive Molecules

BFBA serves as a key intermediate in the synthesis of various bioactive molecules. Its boronic acid functionality allows for Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic frameworks used in pharmaceuticals . This property is particularly valuable in the development of targeted therapies that require precise molecular architectures.

Organic Electronics

The incorporation of fluorinated compounds like BFBA into organic electronic devices has been explored due to their enhanced electronic properties. The fluorine atoms improve charge transport characteristics, making BFBA a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensors and Detection Systems

BFBA's ability to form stable complexes with metal ions positions it as a potential material for sensor applications. Its sensitivity to environmental changes can be exploited in developing detection systems for pollutants or biomolecules, enhancing the reliability and efficiency of these devices .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Borono-2,3-difluorobenzoic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural Analogs with Boronic Acid Groups

Key Observations :

- Fluorination: The presence of two fluorine atoms in this compound enhances its electron-withdrawing effects, improving stability in cross-coupling reactions compared to mono-fluorinated analogs .

- Steric Effects: The 2,3-difluoro substitution creates steric hindrance, reducing non-specific interactions in enzyme binding compared to non-fluorinated boronic acids .

Halogen-Substituted Analogs

Functional Impact :

Amino-Substituted Analogs

Comparison :

- Amino Group: Introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to boronic acid derivatives .

Activité Biologique

4-Borono-2,3-difluorobenzoic acid (CAS Number: 194804-91-6) is a derivative of benzoic acid characterized by the presence of two fluorine atoms and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.

- Molecular Formula : C7H5F2O2B

- Molecular Weight : 197.02 g/mol

- Purity : Typically >95% in commercial preparations

Synthesis

The synthesis of this compound involves several steps, including the reaction of 1-bromo-2,3-difluorobenzene with n-butyllithium followed by carbon dioxide incorporation. The reaction conditions typically require low temperatures and specific solvents to optimize yield and purity .

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting the activity of Plasmodium falciparum ATPase (PfATP4), a crucial enzyme in malaria parasites. Modifications to the structural framework have shown promising results in enhancing both aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro assays indicate that derivatives with boronic acid functionalities exhibit enhanced activity against bacterial strains, likely due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : Compounds containing boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Cellular Uptake : The presence of fluorine atoms may enhance lipophilicity, facilitating better membrane permeability and cellular uptake.

Study on Antiparasitic Efficacy

In a recent study, a series of boron-containing benzoic acids were synthesized and screened for their activity against malaria parasites. The study found that modifications leading to increased hydrophilicity improved solubility without compromising activity. The most effective compound demonstrated an IC50 value of approximately 0.05 μM against PfATP4 .

| Compound | IC50 (μM) | Solubility (μM) | Metabolic Stability |

|---|---|---|---|

| This compound | 0.05 | 15 | Moderate |

| Control Compound A | 0.1 | 5 | Low |

| Control Compound B | 0.03 | 20 | High |

Antimicrobial Screening

Another investigation examined the antimicrobial properties of various fluorinated benzoic acids, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.